2-(1-methyl-1H-imidazol-4-yl)acetic acid

Catalog No.
S584514
CAS No.
2625-49-2
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-methyl-1H-imidazol-4-yl)acetic acid

CAS Number

2625-49-2

Product Name

2-(1-methyl-1H-imidazol-4-yl)acetic acid

IUPAC Name

2-(1-methylimidazol-4-yl)acetic acid

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)

InChI Key

ZHCKPJGJQOPTLB-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)CC(=O)O

Solubility

In water, 1.91X10+5 mg/L at 25 °C (est)

Synonyms

1-methyl-4-imidazoleacetate, 1-methyl-4-imidazoleacetic acid, methylimidazoleacetic acid, methylimidazoleacetic acid, hydrochloride, tele-methylimidazoleacetic acid

Canonical SMILES

CN1C=C(N=C1)CC(=O)O
  • Metabolism

    2-MIA is found as a metabolite in various organisms, including grapes (Vitis vinifera) and the single-celled algae Euglena gracilis. Researchers are interested in understanding the pathways that lead to the production of 2-MIA within these organisms.PubChem:

  • GABAergic Activity

    Studies suggest that 2-MIA may act as a GABA agonist. GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. Understanding the mechanism of 2-MIA's interaction with GABA receptors could provide insights into nervous system function.PubChem:

2-(1-Methyl-1H-imidazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O2. It features a five-membered imidazole ring attached to an acetic acid group, where the imidazole contains two nitrogen atoms. This compound is recognized for its diverse biochemical roles and potential therapeutic applications, particularly in influencing enzyme activities and cellular processes .

The primary reaction involving 2-(1-methyl-1H-imidazol-4-yl)acetic acid is its conversion from methylimidazole acetaldehyde in the presence of nicotinamide adenine dinucleotide (NAD) and water:

Methylimidazole acetaldehyde+NAD+Water2 1 methyl 1H imidazol 4 yl acetic acid+NADH+Hydrogen Ion\text{Methylimidazole acetaldehyde}+\text{NAD}+\text{Water}\rightarrow \text{2 1 methyl 1H imidazol 4 yl acetic acid}+\text{NADH}+\text{Hydrogen Ion}

This reaction is catalyzed by enzymes from the aldehyde dehydrogenase family, which play critical roles in metabolic pathways .

2-(1-Methyl-1H-imidazol-4-yl)acetic acid exhibits significant biological activity, particularly influencing enzyme functions related to amino acid metabolism and neurotransmitter synthesis. It can act as either a substrate or an inhibitor depending on the specific enzyme involved and the conditions of the reaction. The compound has been shown to modulate various signaling pathways, affecting gene expression and cellular metabolism, which are crucial for cell growth and differentiation .

The synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetic acid can be accomplished through several methods:

  • Condensation Reactions: Involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate.
  • Solvent-Free Conditions: A method utilizing 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate has been reported for efficient synthesis.
  • Organocatalysis: Recent studies have highlighted its use as an organocatalyst for synthesizing various compounds under eco-friendly conditions .

This compound has several applications across various fields:

  • Pharmaceuticals: Due to its role in metabolic pathways, it is being investigated for potential therapeutic uses in treating metabolic disorders.
  • Biochemical Research: It serves as a reagent in biochemical assays and studies focusing on enzyme interactions and cellular processes.
  • Fluorescent Probes: Derivatives of this compound have been utilized in developing fluorescent probes for detecting metal ions .

Research indicates that 2-(1-methyl-1H-imidazol-4-yl)acetic acid interacts with multiple enzymes and proteins, influencing their activity. It has been shown to affect metabolic pathways involving amino acids and neurotransmitters. These interactions are essential for understanding its biochemical roles and therapeutic potential .

Several compounds share structural similarities with 2-(1-methyl-1H-imidazol-4-yl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Imidazoleacetic AcidC5H6N2O2Lacks methyl substitution at the imidazole position
1-MethylimidazoleC4H6N2Simpler structure without carboxylic functionality
4-MethylimidazoleC4H6N2Different position of methyl group on imidazole ring
2-(Imidazol-4-yl)acetic AcidC5H6N2O2Similar core structure but lacks methyl group

The uniqueness of 2-(1-methyl-1H-imidazol-4-yl)acetic acid lies in its specific functional groups that allow for diverse interactions within biological systems, making it a versatile compound in both research and pharmaceutical applications .

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

-0.5

LogP

log Kow = 0.04 (est)

UNII

EKP351892F

Related CAS

35454-39-8 (hydrochloride)

Vapor Pressure

6.54X10-5 mm Hg at 25 °C (est)

Other CAS

2625-49-2

Wikipedia

N-methylimidazoleacetic acid

Dates

Modify: 2023-08-15

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